Lipophilicity Balance: XLogP3 4.1 Positions the Target Between Mono-Halogenated and Tri-Halogenated Analogs
The target compound's computed XLogP3 of 4.1 [1] sits at a distinct midpoint among structurally analogous 2-chloro-3-aryl-1-propenes. The 3-chlorophenyl analog (no fluorine, CAS 731772-04-6) is more lipophilic at XLogP3 4.4, while the 3-fluorophenyl analog (no aryl chlorine, CAS 731773-03-8) is substantially less lipophilic at XLogP3 3.5 [2]. The 3,5-dichlorophenyl variant (CAS 951893-15-5) overshoots to XLogP3 4.7, and the non-allylic-chloride variant 3-(3-chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9) records XLogP3 3.7 [2]. The 0.4–0.6 log unit separation from each comparator is significant in the context of lead optimization, where ΔLogP ≥ 0.3 can alter membrane permeability and non-specific binding by measurable margins [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2-Cl-3-(3-Cl-Ph)-1-propene: 4.4; 2-Cl-3-(3-F-Ph)-1-propene: 3.5; 2-Cl-3-(3,5-diCl-Ph)-1-propene: 4.7; 3-(3-Cl-5-F-Ph)-1-propene (no allylic Cl): 3.7 |
| Quantified Difference | ΔXLogP3 = −0.3 (vs. 3-Cl analog), +0.6 (vs. 3-F analog), −0.6 (vs. 3,5-diCl analog), +0.4 (vs. non-allylic-Cl analog) |
| Conditions | All values computed by XLogP3 3.0 algorithm, PubChem 2024–2025 release; consistent method across all compounds |
Why This Matters
For procurement in drug discovery programs, the intermediate LogP of the target compound avoids the excessively high lipophilicity (XLogP3 >4.5) associated with promiscuous binding and poor solubility, while retaining sufficient lipophilicity for membrane permeability relative to the mono-halogenated analogs with XLogP3 <3.6.
- [1] PubChem CID 24721774 computed properties: XLogP3-AA = 4.1. https://pubchem.ncbi.nlm.nih.gov/compound/24721774 (accessed May 2026). View Source
- [2] PubChem CID 24721723 (XLogP3 4.4), CID 24721817 (XLogP3 3.5), CID 24722018 (XLogP3 4.7), CID 2757598 (XLogP3 3.7). All accessed May 2026. View Source
- [3] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
